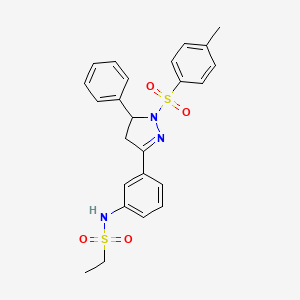

N-(3-(5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Description

Properties

IUPAC Name |

N-[3-[2-(4-methylphenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O4S2/c1-3-32(28,29)26-21-11-7-10-20(16-21)23-17-24(19-8-5-4-6-9-19)27(25-23)33(30,31)22-14-12-18(2)13-15-22/h4-16,24,26H,3,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPIEQYLSYPKFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the cyclocondensation of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound. This reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate.

Introduction of the Tosyl Group: The tosyl group is introduced by reacting the pyrazole derivative with p-toluenesulfonyl chloride in the presence of a base like pyridine or triethylamine.

Attachment of the Phenyl Group: The phenyl group is attached via a Friedel-Crafts acylation reaction, where the pyrazole derivative is treated with benzoyl chloride in the presence of a Lewis acid such as aluminum chloride.

Formation of the Ethanesulfonamide Group: The final step involves the reaction of the intermediate compound with ethanesulfonyl chloride in the presence of a base like triethylamine to form the ethanesulfonamide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and tosyl groups, leading to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can target the pyrazole ring, converting it to a dihydropyrazole or tetrahydropyrazole derivative.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the tosyl group, where nucleophiles like amines or thiols can replace the tosyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyrazole and tetrahydropyrazole derivatives.

Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

N-(3-(5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting cancer, inflammation, and infectious diseases.

Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Chemical Biology: It serves as a probe to study cellular processes and pathways.

Industrial Applications: The compound is used in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-(3-(5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tosyl group enhances its binding affinity to these targets, while the pyrazole ring provides stability and specificity. The compound can inhibit or activate these targets, leading to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in sulfonyl groups, pyrazole substituents, and sulfonamide moieties, which directly impact biological activity and physicochemical properties. Below is a comparative analysis:

Key Findings from Comparative Analysis

Sulfonyl Group Variations: The tosyl group in the target compound (p-methylphenylsulfonyl) provides moderate electron-withdrawing effects and steric bulk, which may enhance metabolic stability compared to benzoyl () or 3-chlorophenylsulfonyl () groups. Chlorine substituents (e.g., 3-Cl in ) could increase binding affinity but may reduce solubility .

Pyrazole Substituents :

- The 5-phenyl group in the target compound contributes to lipophilicity, aiding membrane permeability. Analogues with 2-ethoxyphenyl () or 2-fluorophenyl () substituents show enhanced antiviral activity, suggesting that electron-donating or electronegative groups at this position optimize target binding .

Sulfonamide Moieties :

- Ethanesulfonamide (target, –5) offers better solubility than methanesulfonamide () due to its larger size, while maintaining hydrogen-bonding capacity for target engagement .

Biological Activity: Compounds with dichlorophenyl () or difluorophenoxy () groups exhibit marked pharmacological effects (analgesic, anticancer), highlighting the role of halogenation in enhancing potency. The target compound’s lack of halogens may prioritize safety over potency .

Pharmacokinetic and Stability Considerations

- Metabolic Stability: The tosyl group in the target compound likely improves resistance to oxidative metabolism compared to benzoyl or nicotinoyl analogues .

- Solubility : Ethanesulfonamide’s intermediate chain length balances solubility and permeability better than shorter (methanesulfonamide) or bulkier analogues .

- MD Simulation Insights: notes that pyrazole derivatives with ethanesulfonamide show minimal conformational deviation in molecular dynamics (MD) simulations, suggesting stable target binding .

Biological Activity

N-(3-(5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), synthesis methods, and relevant case studies.

Structural Overview

The compound features a pyrazole moiety and a sulfonamide group , which are known for their diverse biological activities. The presence of the tosyl group enhances the compound's reactivity and solubility, making it suitable for various applications in pharmaceutical research. The structural characteristics can be summarized as follows:

| Feature | Description |

|---|---|

| Core Structure | Dihydropyrazole with phenyl and tosyl substituents |

| Functional Groups | Methanesulfonamide, tosyl, phenyl |

| Molecular Formula | C₁₈H₁₈N₂O₃S |

Antibacterial and Antifungal Properties

Research indicates that compounds with similar structures to this compound exhibit significant antibacterial and antifungal activities. The SAR studies suggest that modifications to the pyrazole and sulfonamide groups can enhance these properties. For instance, derivatives containing the sulfonamide functionality have shown promising results against various bacterial strains, including Staphylococcus aureus and Salmonella typhi .

The mechanism of action for this compound is likely related to its ability to interact with specific biological targets such as enzymes or receptors. These interactions may inhibit enzyme activity or alter receptor functions, contributing to its pharmacological effects .

Case Studies

- FLT3 Inhibition : A study on pyrazole derivatives found that certain compounds demonstrated potent inhibition of FLT3-mutated cells, leading to tumor regression in mouse models. While not directly tested on this compound, the findings highlight the potential of pyrazole-containing compounds in cancer therapy .

- Antioxidant Activity : Another investigation into related pyrazole derivatives revealed significant antioxidant properties, with some compounds exhibiting IC50 values ranging from 45.17 to 217.22 μg/mL in DPPH assays . This suggests that this compound may also possess similar activities.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Pyrazole Ring : This can be achieved by reacting phenylhydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic conditions.

- Introduction of Tosyl Group : The pyrazole intermediate is reacted with tosyl chloride in the presence of a base such as pyridine.

- Final Sulfonamide Formation : The final step involves the reaction of the tosylated pyrazole with an ethanesulfonamide derivative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.